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molecular formula C14H13ClN2O2 B3278287 Methyl 5-((3-chlorobenzyl)amino)picolinate CAS No. 67515-75-7

Methyl 5-((3-chlorobenzyl)amino)picolinate

Cat. No. B3278287
M. Wt: 276.72 g/mol
InChI Key: XOLKVNGTBRRHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04273779

Procedure details

To the stirred mixture of 8 g of sodium borohydride and 350 ml of methanol, cooled to -2°, the solution of 20 g of 5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester in 60 ml of dimethylformamide sufficiently warm for dissolution is added all at once and the container of the latter is washed with 15 ml dimethylformamide and 20 ml methanol containing 0.5 g of sodium borohydride. The mixture warms to about 20°, is cooled to 0° for 40 minutes and stirred at 25° for 15 minutes. It is cooled again to 0° and 9 ml of 12 N hydrochloric acid, 2 ml of acetic acid and 200 ml of ice water are added in this order. The resulting solution is diluted with crushed ice to about 1,000 ml, extracted with ethyl acetate and diethyl ether, the extract dried and evaporated. The residue is first recrystallized from diethyl ether/hexane and then from ethyl acetate/diethyl ether, to yield the 5-(m-chlorobenzylamino)-pyridine-2-carboxylic acid methyl ester of the formula ##STR9## melting at 111°-113°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CO.[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([N:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8]>CN(C)C=O>[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
350 mL
Type
reactant
Smiles
CO
Step Two
Name
5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)N=CC1=CC(=CC=C1)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at 25° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -2°
ADDITION
Type
ADDITION
Details
is added all at once and the container of the latter
WASH
Type
WASH
Details
is washed with 15 ml dimethylformamide and 20 ml methanol containing 0.5 g of sodium borohydride
CUSTOM
Type
CUSTOM
Details
warms to about 20°
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0° for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled again to 0°
ADDITION
Type
ADDITION
Details
9 ml of 12 N hydrochloric acid, 2 ml of acetic acid and 200 ml of ice water are added in this order
ADDITION
Type
ADDITION
Details
The resulting solution is diluted with crushed ice to about 1,000 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and diethyl ether
CUSTOM
Type
CUSTOM
Details
the extract dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is first recrystallized from diethyl ether/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)NCC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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